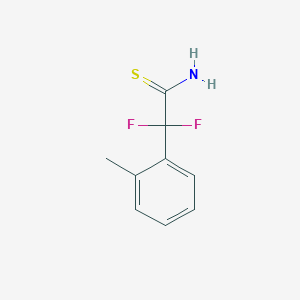
3-(2-Aminoethyl)-2-methyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-2-methyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminoethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyloxolan-3-ol typically involves the reaction of 2-methyloxolane with an aminoethyl group under controlled conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-2-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(2-Aminoethyl)-2-methyloxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 3-(2-Aminoethyl)-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors, influencing biochemical pathways, and modulating biological activities. The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Tryptamine: Shares structural similarities with 3-(2-Aminoethyl)-2-methyloxolan-3-ol and is known for its role as a neurotransmitter.
Serotonin: Another compound with a similar aminoethyl group, involved in various physiological processes.
Melatonin: Structurally related and plays a key role in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its specific oxolane ring structure combined with the aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-(2-aminoethyl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6-7(9,2-4-8)3-5-10-6/h6,9H,2-5,8H2,1H3 |
InChIキー |
GYOHQOVRNKFXRE-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


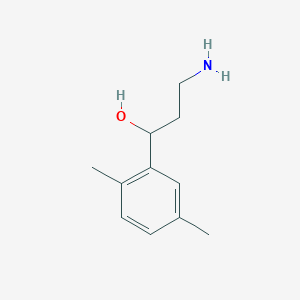
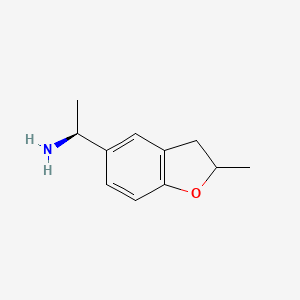
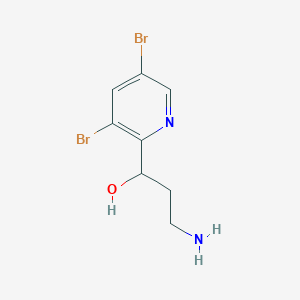
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
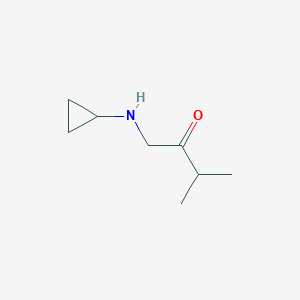
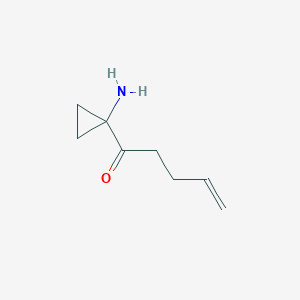

![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
